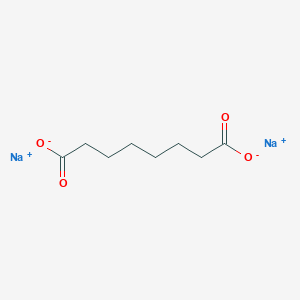

Disodium suberate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Disodium suberate, also known as this compound, is a useful research compound. Its molecular formula is C8H12Na2O4 and its molecular weight is 218.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Amide Bond Formation with Primary Amines

Disodium suberate reacts with primary amines (–NH₂) in proteins or peptides, forming stable amide bonds. This homobifunctional cross-linking mechanism is critical for stabilizing protein complexes:

NaOOC CH2 6 COONa+2R NH2→R NH CO CH2 6 CO NH R+2NaOH

The reaction proceeds via nucleophilic attack by the amine on the carboxylate carbon, releasing water .

pH-Dependent Reactivity

Reaction efficiency correlates with pH:

-

Lower pH (<6.5): Protonation of carboxylates reduces nucleophilicity, decreasing cross-linking yield .

-

Higher pH (>8.5): Risk of hydrolysis competing with amide bond formation .

Key Reaction Parameters

Experimental studies highlight critical factors influencing this compound’s reactivity:

Protein-Protein Interaction Studies

This compound stabilizes transient protein interactions by covalently linking lysine residues. For example:

-

Cytochrome c cross-linking : Bridges lysine residues (e.g., Lys55–Arg38) with spacer lengths up to 24.1 Å, verified via mass spectrometry .

-

ASC oligomer cross-linking : Facilitates apoptosis-related protein complex analysis .

Solid-Phase Modifications

In microfluidic reactors, this compound achieves 85–90% coupling efficiency for biotinylation of lysine residues in immobilized proteins under pH 7.5 .

Competing Reactions and Limitations

-

Hydrolysis : Competing water nucleophiles degrade this compound at extremes of pH (>9) or prolonged reaction times.

-

Solubility Constraints : Limited solubility in organic solvents (e.g., chloroform: 50 mg/mL) restricts use in non-aqueous systems .

Comparative Analysis with Analogues

This compound’s 8-carbon spacer provides distinct advantages over shorter cross-linkers:

| Cross-Linker | Spacer Length (Å) | Reactivity Profile |

|---|---|---|

| This compound | 10.2 | High flexibility, low steric hindrance |

| Disuccinimidyl suberate (DSS) | 11.4 | Enhanced membrane permeability |

| 1,3-BDSA | 5.8 | Rigid, short-range bridging |

特性

CAS番号 |

17265-12-2 |

|---|---|

分子式 |

C8H12Na2O4 |

分子量 |

218.16 g/mol |

IUPAC名 |

disodium;octanedioate |

InChI |

InChI=1S/C8H14O4.2Na/c9-7(10)5-3-1-2-4-6-8(11)12;;/h1-6H2,(H,9,10)(H,11,12);;/q;2*+1/p-2 |

InChIキー |

SDWYUQHONRZPMW-UHFFFAOYSA-L |

SMILES |

C(CCCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+] |

正規SMILES |

C(CCCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+] |

同義語 |

suberic acid suberic acid, cadmium (1:1) salt suberic acid, dipotassium salt suberic acid, disodium salt suberic acid, manganese (+2) (1:1) salt suberic acid, monosodium salt |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。